Catalytic Phosphorylation Yield Advantage
In a direct head-to-head comparison under identical aerobic phosphorylation conditions, CuSO₄·5H₂O delivered a 70% isolated yield of β-ketophosphonates from enol acetates and H-phosphonates, whereas anhydrous CuSO₄ yielded less than 5% product [1]. Other Cu(II) salts—including CuCl₂, Cu(NO₃)₂, Cu(BF₄)₂, and Cu(ClO₄)₂—were described as 'much less effective or completely inert' [1]. The authors attributed this to the critical role of the pentahydrate's specific ligand environment around the copper center [1].
| Evidence Dimension | Catalytic phosphorylation yield (isolated product) |
|---|---|
| Target Compound Data | 70% yield (CuSO₄·5H₂O) |
| Comparator Or Baseline | Anhydrous CuSO₄: <5% yield; CuCl₂, Cu(NO₃)₂, Cu(BF₄)₂, Cu(ClO₄)₂: much less effective or inert |
| Quantified Difference | >14-fold decrease in yield upon substitution with anhydrous CuSO₄ |
| Conditions | Aerobic copper(II)-mediated phosphorylation of enol acetates with H-phosphonates; Beilstein J. Org. Chem. 2025, 21, 1192–1200 |
Why This Matters
Procurement of anhydrous CuSO₄ or other Cu(II) salts as a substitute for the pentahydrate in this reaction class would result in synthetic failure (<5% yield), making CuSO₄·5H₂O irreplaceable for this protocol.
- [1] Budnikov, A. S.; Krylov, I. B.; Shevchenko, M. I.; Segida, O. O.; Lastovko, A. V.; Terent'ev, A. O. Synthesis of β-Ketophosphonates through Aerobic Copper(II)-Mediated Phosphorylation of Enol Acetates. Beilstein J. Org. Chem. 2025, 21, 1192–1200. DOI: 10.3762/bjoc.21.96. PMID: 40589429. View Source
